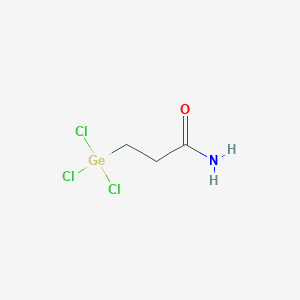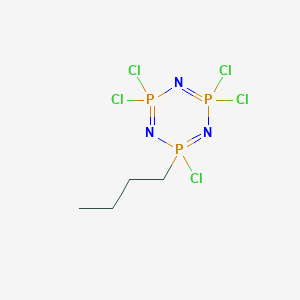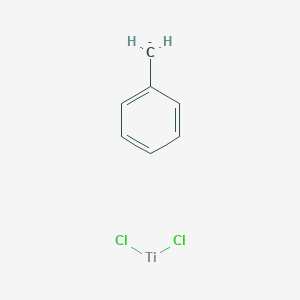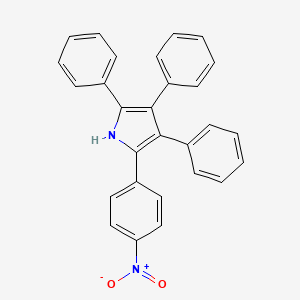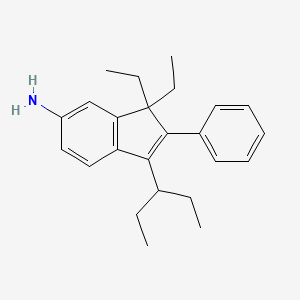
1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine is an organic compound with a complex structure that includes an indene core substituted with various alkyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution Reactions: The indene core is then subjected to various substitution reactions to introduce the diethyl, pentan-3-yl, and phenyl groups. These reactions often require specific reagents and conditions, such as Grignard reagents or organolithium compounds, under controlled temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diethyl-2-phenyl-1H-inden-6-amine
- 1,1-Diethyl-3-(pentan-3-yl)-1H-inden-6-amine
- 1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-5-amine
Uniqueness
1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group at the 3-position and the phenyl group at the 2-position of the indene core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
Numéro CAS |
77914-38-6 |
|---|---|
Formule moléculaire |
C24H31N |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
3,3-diethyl-1-pentan-3-yl-2-phenylinden-5-amine |
InChI |
InChI=1S/C24H31N/c1-5-17(6-2)22-20-15-14-19(25)16-21(20)24(7-3,8-4)23(22)18-12-10-9-11-13-18/h9-17H,5-8,25H2,1-4H3 |
Clé InChI |
OWLYKMVGRAKIHW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=C(C(C2=C1C=CC(=C2)N)(CC)CC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
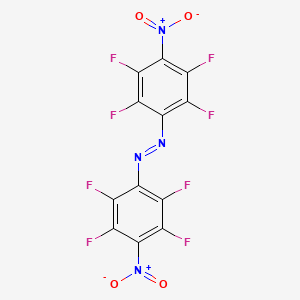
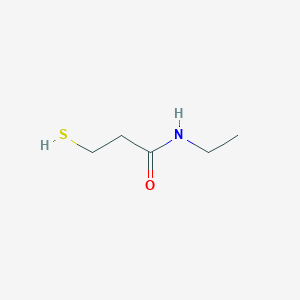
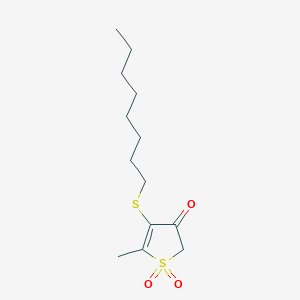

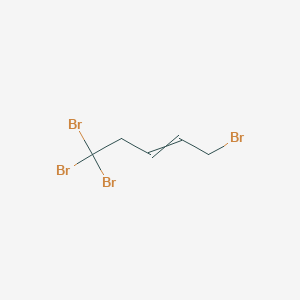
![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
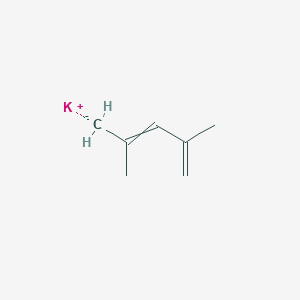
![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
